molecular formula C17H17F2NO4 B10961501 4-(difluoromethoxy)-3-methoxy-N-(4-methoxy-2-methylphenyl)benzamide

4-(difluoromethoxy)-3-methoxy-N-(4-methoxy-2-methylphenyl)benzamide

Cat. No.: B10961501
M. Wt: 337.32 g/mol
InChI Key: ZHSCPSMOWPDFMT-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-3-methoxy-N-(4-methoxy-2-methylphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its complex structure, which includes multiple methoxy groups and a difluoromethoxy substituent, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-methoxy-N-(4-methoxy-2-methylphenyl)benzamide typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-methylbenzoic acid and 4-(difluoromethoxy)-3-methoxybenzoyl chloride.

    Formation of Benzoyl Chloride: The 4-(difluoromethoxy)-3-methoxybenzoic acid is converted to its corresponding benzoyl chloride using reagents like thionyl chloride (SOCl₂) under reflux conditions.

    Amide Formation: The benzoyl chloride is then reacted with 4-methoxy-2-methylaniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethoxy)-3-methoxy-N-(4-methoxy-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

4-(difluoromethoxy)-3-methoxy-N-(4-methoxy-2-methylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying the effects of difluoromethoxy and methoxy substituents on chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-(4-methoxy-2-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(4-methoxy-2-methylphenyl)benzamide: Lacks the difluoromethoxy group, which may result in different chemical properties and biological activities.

    4-(difluoromethoxy)-3-methoxybenzamide: Lacks the 4-methoxy-2-methylphenyl group, which can affect its overall reactivity and application potential.

Uniqueness

4-(difluoromethoxy)-3-methoxy-N-(4-methoxy-2-methylphenyl)benzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical behavior and potential applications. The combination of these substituents can enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H17F2NO4

Molecular Weight

337.32 g/mol

IUPAC Name

4-(difluoromethoxy)-3-methoxy-N-(4-methoxy-2-methylphenyl)benzamide

InChI

InChI=1S/C17H17F2NO4/c1-10-8-12(22-2)5-6-13(10)20-16(21)11-4-7-14(24-17(18)19)15(9-11)23-3/h4-9,17H,1-3H3,(H,20,21)

InChI Key

ZHSCPSMOWPDFMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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